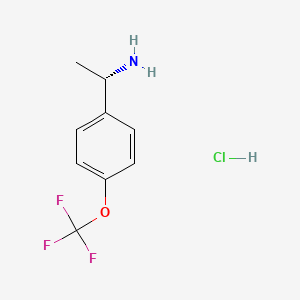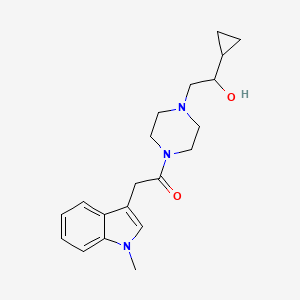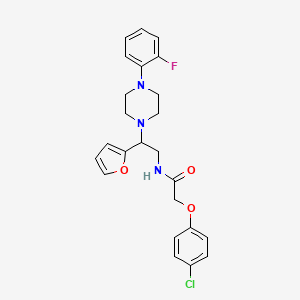
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride (2-CBPA-HCl) is a cyclic organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 207.6 g/mol. 2-CBPA-HCl has been used in many laboratory experiments to study various biochemical and physiological processes. It is a versatile compound that can be used in both in vitro and in vivo experiments.
Applications De Recherche Scientifique
Pharmacological Applications Compounds similar to 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride have been explored for their pharmacological profiles. For instance, a study on a new pyrrolizine derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), demonstrated dual inhibition of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage, highlighting the therapeutic potential of acetic acid derivatives in inflammation and pain management Laufer, S., Tries, S., Augustin, J., & Dannhardt, G. (1994). Arzneimittel-Forschung.
Organic Synthesis and Catalysis In the realm of organic chemistry, acetic acid derivatives are utilized in synthetic methodologies and catalysis. A study demonstrated the selective dimerization of arylalkynes to (E)-1,4-diaryl enynes using a ruthenium-based catalyst system in acetic acid, showcasing a method for constructing complex organic structures with high stereoselectivity Bassetti, M., Pasquini, C., Raneri, A., & Rosato, D. (2007). The Journal of Organic Chemistry.
Anticancer Research Research into the synthesis of potential anticancer agents involves the use of pyridine derivatives, which are structurally related to 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from 4-hydroxypyridine derivatives, were evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating the role of pyridine derivatives in developing new anticancer therapies Temple, C., Wheeler, G. P., Comber, R., Elliott, R. D., & Montgomery, J. (1983). Journal of Medicinal Chemistry.
Material Science and Chemistry The structural and chemical properties of pyridine derivatives are also of interest in material science and chemistry. For instance, the crystal structure analysis of a pyridine herbicide provides insights into intermolecular interactions and the formation of three-dimensional networks, which can inform the design of new materials with specific properties Park, H., Choi, M. Y., Kwon, E., & Kim, T. H. (2016). Acta Crystallographica Section E: Crystallographic Communications.
Mécanisme D'action
Target of Action
Mode of Action
As a biochemical reagent, it is likely to interact with its targets to induce changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride . .
Propriétés
IUPAC Name |
2-(5-cyclobutylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-4-9(7-12-10)8-2-1-3-8;/h4-5,7-8H,1-3,6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMGJBFXAMTRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)

![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)
![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)

![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)
![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)
amine hydrochloride](/img/structure/B2783471.png)

![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)

![(E)-1-(2-(benzyloxy)-5-chlorophenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B2783479.png)

